N-(3,4-dichlorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O4/c1-3-28-13-6-7-21-16-15(13)17(26)24(18(27)23(16)2)9-14(25)22-10-4-5-11(19)12(20)8-10/h4-8H,3,9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLWENOPYKTVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide (CAS Number: 1005299-20-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
- Molecular Formula : C18H16Cl2N4O4
- Molecular Weight : 423.25 g/mol
- SMILES Notation : CCOc1ccnc2c1c(=O)n(CC(=O)Nc1ccc(c(c1)Cl)Cl)c(=O)n2C
The compound exhibits various biological activities primarily through its interaction with cellular pathways. The following mechanisms have been identified:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This suggests that this compound may also possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation .
- Neuroprotective Effects : Research indicates that related pyridopyrimidine compounds can protect neuronal cells from damage caused by neuroinflammatory processes. This suggests a potential role for the compound in neurodegenerative diseases where inflammation plays a critical role .
Biological Activity Studies
Several studies have assessed the biological activity of similar compounds within the same chemical class. Below is a summary of findings from relevant research:
Case Studies
Case Study 1 : A study investigating the effects of pyridopyrimidine derivatives on neuroinflammation found that these compounds significantly reduced glial activation and improved dopaminergic neuron survival in animal models of Parkinson's disease. The mechanism involved inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Case Study 2 : Another investigation into the anti-inflammatory properties of similar compounds revealed that they effectively reduced levels of pro-inflammatory cytokines in vitro and in vivo models, suggesting their potential utility in treating inflammatory diseases such as rheumatoid arthritis .
Comparison with Similar Compounds
Structural Analogues of Pyrido[2,3-d]pyrimidin-2,4-dione Acetamides
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural features.
Key Observations:
Substituent Effects on Lipophilicity: Chlorine atoms (target compound, ) increase lipophilicity compared to methoxy () or ethyl () groups. This may enhance membrane permeability but reduce aqueous solubility.
Core Structure Variations :
- ’s dihydropyrimidin-2-ylthio core lacks the fused pyridine ring, reducing aromaticity and possibly altering binding affinity compared to pyrido[2,3-d]pyrimidine derivatives .
Spectral Data and Functional Groups
- IR Spectroscopy :
- NMR Spectroscopy :
Preparation Methods
Cyclocondensation of Triaminopyrimidine with α,β-Diketones
The pyrido[2,3-d]pyrimidine scaffold is classically synthesized via cyclocondensation of 2,4,6-triaminopyrimidine (5 ) with α,β-diketones or equivalent electrophilic partners. For example, Queener et al. demonstrated that ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate (15 ) reacts with 5 in diphenyl ether at 195–230°C to yield 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine (16 ). Adapting this method, the 5-ethoxy-1-methyl-2,4-dioxo derivative can be synthesized by substituting ethyl acetoacetate with ethyl 3-ethoxy-2-oxobutanoate and employing methylamine for N1 substitution.
Key Reaction Parameters
N-Heterocyclic Carbene (NHC)-Catalyzed Aza-Annulation
A modern approach from employs NHC catalysis to construct dihydropyrido[2,3-d]pyrimidines. Using 6-aminouracil derivatives and azolium salts, the reaction proceeds via vinylogous amide activation. For instance, 1,3-disubstituted 6-aminouracil (6a ) reacts with cinnamaldehyde derivatives under NHC catalysis (e.g., 8c ) to form dihydropyrido[2,3-d]pyrimidines in 95% yield. This method offers superior regioselectivity for the 5-ethoxy and 1-methyl groups compared to classical thermal cyclization.
Optimized Conditions
- Catalyst : Triazolium salt 8c (5 mol%)
- Base : Tribasic potassium phosphate
- Oxidant : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DQ )
- Solvent : Toluene, 80°C, 12 h
Functionalization of the Pyrido[2,3-d]Pyrimidine Core
Introduction of the 5-Ethoxy Group
Ethoxylation at position 5 is achieved via nucleophilic aromatic substitution. The 5-chloro intermediate (e.g., 7aaa ) reacts with sodium ethoxide in ethanol under reflux.
Procedure
N1-Methylation
Methylation at N1 is performed using dimethyl sulfate or methyl iodide in the presence of a base.
Example
- Substrate : 5-ethoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine
- Reagent : CH₃I (1.2 eq), K₂CO₃ (2.0 eq)
- Solvent : DMF, 60°C, 6 h
- Yield : 92%
Synthesis of N-(3,4-Dichlorophenyl)Acetamide
Acetylation of 3,4-Dichloroaniline
The side chain is prepared via acetylation of 3,4-dichloroaniline using acetic anhydride.
Protocol
- Mix 3,4-dichloroaniline (1.0 mol) with acetic anhydride (1.2 mol).
- Reflux at 120°C for 3 h.
- Pour into ice-water, filter, and recrystallize from ethanol/water.
Yield : 88–92%
Purity : ≥95% (HPLC)
Coupling of the Pyrido[2,3-d]Pyrimidine Core and Acetamide Side Chain
Alkylation via Bromoacetamide Intermediate
The methylene bridge is introduced by alkylating the pyrido[2,3-d]pyrimidine with bromoacetamide.
Steps
- Prepare bromoacetyl chloride by reacting acetic acid with PBr₃.
- React N-(3,4-dichlorophenyl)acetamide with bromoacetyl chloride in CH₂Cl₂, Et₃N.
- Alkylate the pyrido[2,3-d]pyrimidine (1.0 eq) with the bromoacetamide (1.5 eq) using NaH in DMF.
Conditions
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethyl acetate/petroleum ether (1:3) to afford white crystals.
Analytical Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, H6), 7.82 (d, 2H, Ar-H), 4.12 (q, 2H, OCH₂), 3.65 (s, 2H, CH₂), 3.20 (s, 3H, NCH₃), 1.35 (t, 3H, CH₃).
- LC-MS : m/z 476.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Cyclization | 60–70 | 90 | Scalable for industrial production |
| NHC-Catalyzed | 85–95 | 98 | High regioselectivity |
| Alkylation Coupling | 75–80 | 95 | Modular side-chain introduction |
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic routes and critical characterization methods for this compound?
The synthesis involves multi-step reactions, including:
- Coupling reactions : Use of dimethyl sulfoxide (DMSO) or acetonitrile as solvents under controlled temperatures (60–80°C) to facilitate nucleophilic substitutions or condensations .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate intermediates.
- Characterization :
- NMR spectroscopy : Key for confirming substituent positions (e.g., ethoxy group at δ 1.35 ppm for CH3 and δ 4.10 ppm for OCH2) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ peak at m/z 456.12) .
- Elemental analysis : Confirmation of C, H, N, and S content within ±0.3% deviation .
Q. How can researchers ensure structural integrity and purity during synthesis?
- Crystallization : Slow evaporation from dichloromethane/ethyl acetate (1:1) mixtures yields single crystals for X-ray diffraction .
- HPLC-PDA : Purity >98% confirmed via reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Thermogravimetric analysis (TGA) : Monitors decomposition profiles to detect solvent residues or impurities .
Q. What preliminary biological assays are recommended for initial screening?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols (e.g., ATPase activity measurement) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or selectivity?
- Substituent variation : Replace the 3,4-dichlorophenyl group with fluorinated or methoxy analogs to study electronic effects on target binding .
- Scaffold hybridization : Integrate thieno-pyrimidine moieties to improve metabolic stability, as seen in analogs with IC50 values <1 μM .
- Pro-drug design : Introduce ester linkages at the acetamide group for pH-sensitive release in tumor microenvironments .
Q. What computational methods support mechanism-of-action studies?
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR2), focusing on hydrogen bonds with pyridopyrimidine carbonyl groups .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and solvent accessibility of the dichlorophenyl group .
- QSAR modeling : Leverage CoMFA/CoMSIA to correlate substituent hydrophobicity with antimicrobial activity .
Q. How can contradictory data in biological assays be resolved?
- Orthogonal validation : Cross-validate kinase inhibition results with Western blotting (e.g., phospho-ERK levels) .
- Dose-response refinement : Use Hill slope analysis to distinguish non-specific cytotoxicity from target-specific effects .
- Metabolite profiling : LC-MS/MS to identify off-target interactions or metabolic degradation products .
Q. What strategies optimize reaction yields and scalability?
- Design of Experiments (DoE) : Apply Box-Behnken models to optimize temperature, solvent ratios, and catalyst loading (e.g., 20% Pd/C for hydrogenation) .
- Flow chemistry : Continuous-flow reactors for hazardous steps (e.g., nitrations) to enhance safety and reproducibility .
- In situ monitoring : ReactIR for real-time tracking of intermediate formation (e.g., pyrido-pyrimidine ring closure) .
Q. How does the compound interact with biological macromolecules?
- X-ray crystallography : Co-crystallize with target proteins (e.g., CDK2) to resolve binding modes at 2.0 Å resolution .
- SPR spectroscopy : Measure binding kinetics (ka/kd) for DNA gyrase inhibition, with KD values <10 nM indicating high affinity .
- Fluorescence quenching : Titrate compound into BSA solutions to assess protein-binding constants via Stern-Volmer plots .
Methodological Considerations
Q. What analytical techniques resolve structural ambiguities in analogs?
- 2D NMR (COSY, NOESY) : Assign diastereotopic protons in pyrido-pyrimidine rings .
- XPS : Confirm chlorine oxidation states in the dichlorophenyl group .
- SC-XRD : Resolve conformational flexibility of the ethoxy side chain via torsion angle analysis .
Q. How can researchers address solubility challenges in in vivo studies?
- Nanoparticle formulation : Encapsulate the compound in PLGA-PEG carriers (size <200 nm) for improved bioavailability .
- Co-solvent systems : Use Cremophor EL/ethanol (1:1) for intraperitoneal administration in murine models .
- Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
